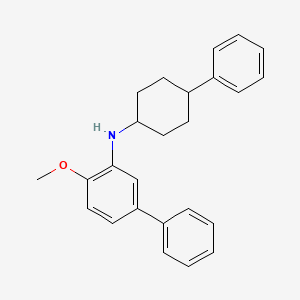
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. MXE belongs to the arylcyclohexylamine class of compounds and has a similar chemical structure to ketamine and phencyclidine (PCP). Since its discovery, MXE has gained popularity in the research community due to its unique pharmacological properties and potential therapeutic applications.
科学研究应用
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been studied extensively in the research community for its potential therapeutic applications. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to have anxiolytic, antidepressant, and analgesic properties. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has also been studied for its potential use in treating addiction and withdrawal symptoms. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for opioid addiction.
作用机制
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine acts as a non-competitive NMDA receptor antagonist. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine binds to the PCP site on the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This results in a decrease in glutamate release and neuronal excitability. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine also affects the serotonin and dopamine systems, leading to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to have a wide range of biochemical and physiological effects. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to increase heart rate, blood pressure, and body temperature. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine also affects the respiratory system, causing shallow breathing and respiratory depression at high doses. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to have neuroprotective properties, protecting against ischemic brain injury in animal models.
实验室实验的优点和局限性
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has several advantages for lab experiments. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine is relatively easy and inexpensive to synthesize, making it accessible for researchers. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has a unique pharmacological profile, making it a valuable tool for studying the NMDA receptor and the glutamate system. However, (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has several limitations. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine also has the potential for abuse, making it difficult to control in laboratory settings.
未来方向
There are several future directions for (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine research. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has potential as a treatment for opioid addiction, and further research is needed to explore this potential. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine may also have potential as a treatment for depression and anxiety, and further research is needed to explore this potential. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine may also have potential as a neuroprotective agent, and further research is needed to explore this potential. Finally, (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine may have potential as a tool for studying the NMDA receptor and the glutamate system, and further research is needed to explore this potential.
Conclusion
In conclusion, (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine is a dissociative anesthetic drug that has gained popularity in the research community due to its unique pharmacological properties and potential therapeutic applications. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine acts as a non-competitive NMDA receptor antagonist and affects the serotonin and dopamine systems, leading to its anxiolytic and antidepressant properties. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has several advantages and limitations for lab experiments, and there are several future directions for (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine research. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has the potential to be a valuable tool for studying the NMDA receptor and the glutamate system and may have potential as a treatment for opioid addiction, depression, and anxiety.
合成方法
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine can be synthesized through a two-step process. The first step involves the condensation of 3-methoxyphenylacetonitrile with cyclohexanone in the presence of sodium ethoxide to form 3-(4-methoxyphenyl)-3-phenylpropanenitrile. The second step involves the reduction of the nitrile group using lithium aluminum hydride to produce (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine.
属性
IUPAC Name |
2-methoxy-5-phenyl-N-(4-phenylcyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-27-25-17-14-22(20-10-6-3-7-11-20)18-24(25)26-23-15-12-21(13-16-23)19-8-4-2-5-9-19/h2-11,14,17-18,21,23,26H,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYYUJVVXQJRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NC3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-phenyl-N-(4-phenylcyclohexyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

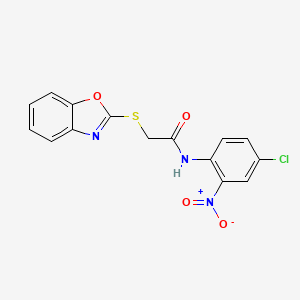
![1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5130819.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)
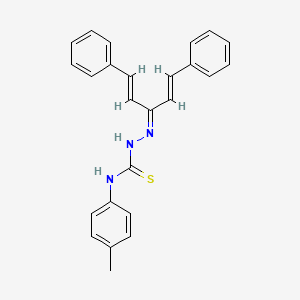
![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![4-(2-methoxyethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5130850.png)
![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)
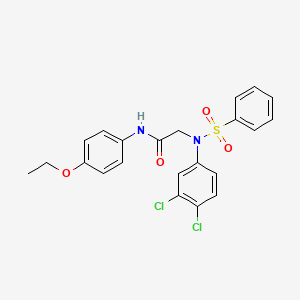
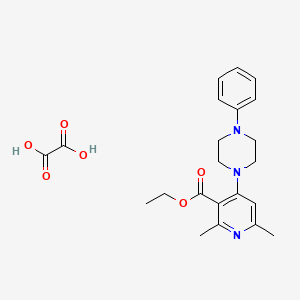


![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5130914.png)
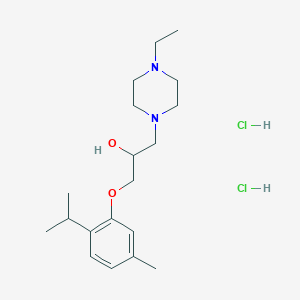
![1-(2-furoyl)-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5130930.png)